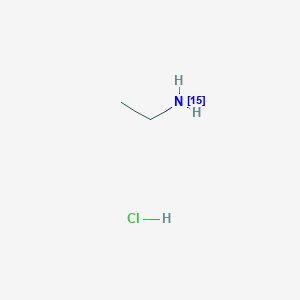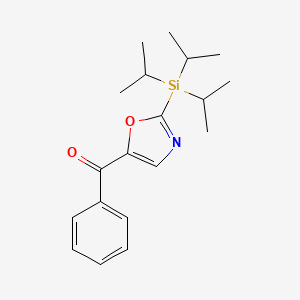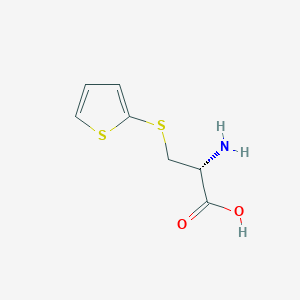![molecular formula C10H11N3O B1611895 [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol CAS No. 884507-25-9](/img/structure/B1611895.png)
[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Descripción general
Descripción
“[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol” is a chemical compound . It is an intermediate in the synthesis of Itraconazole , which is an antifungal medication used to treat a variety of fungal infections.
Synthesis Analysis
The synthesis of compounds related to “[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol” has been reported in various studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol” can be analyzed using techniques like NMR . For example, the structure of related compounds was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol” can be analyzed using various techniques . For instance, the IR absorption spectra of related compounds were characterized by the presence of signals for C=O groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol” can be analyzed using various techniques . For instance, the IR (KBr, ν max /cm –1) of related compounds showed signals for C–H stretch, aromatic, C-H, aliphatic, C = O, ketone .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Compounds related to [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol have been synthesized and structurally characterized. These compounds exhibit interesting crystal structures and are significant for understanding the molecular configuration and interactions in such chemicals (Xu Liang, 2009).
Corrosion Inhibition
- Triazole derivatives, including those similar to [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, have been studied as corrosion inhibitors for metals like mild steel in acidic environments. Their efficacy is linked to the adsorption properties of these compounds on metal surfaces (Qisheng Ma et al., 2017).
Fluorescence Properties
- Certain triazolyl derivatives display fluorescence properties. These properties can be useful in materials science for the development of fluorescent materials and sensors (Ling et al., 2009).
Biological Activities
- Some 1H-1,2,4-triazole alcohol derivatives, related to [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, have been synthesized and found to have biological activities, including antifungal properties (Jian‐Bing Liu et al., 2008).
Catalysis
- Compounds with triazolylmethanol structures have been explored as catalysts in chemical reactions, demonstrating their potential in facilitating various organic transformations (Salih Ozcubukcu et al., 2009).
Antimicrobial Properties
- Benzofuran-based 1,2,3-triazoles, which are structurally related to [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, have been synthesized and exhibited significant antimicrobial activities (V. Sunitha et al., 2017).
Corrosion Inhibition Mechanism
- Detailed studies on the mechanism of corrosion inhibition by triazole derivatives have been conducted, providing insights into how these compounds interact with metal surfaces to prevent corrosion (Aziz Boutouil et al., 2019).
Propiedades
IUPAC Name |
[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-6-10-4-2-1-3-9(10)5-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFLAXVFVKLQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594571 | |
| Record name | {2-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol | |
CAS RN |
884507-25-9 | |
| Record name | {2-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)
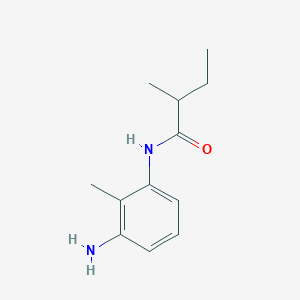



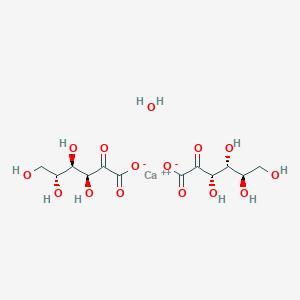
![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)


